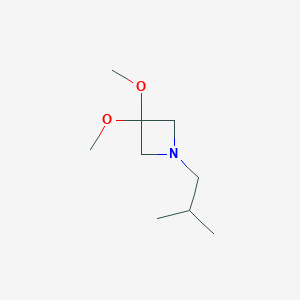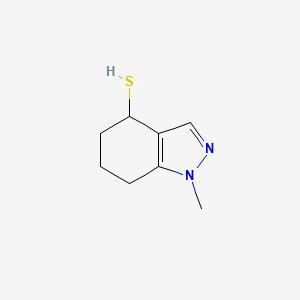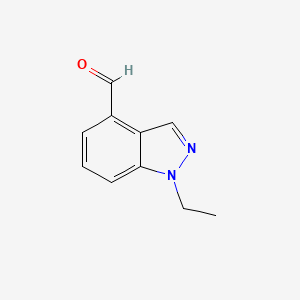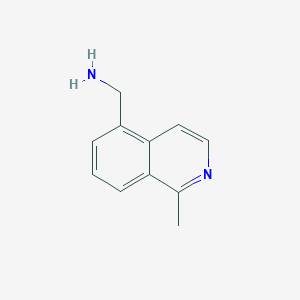
2-(Chloromethyl)-4-(methoxymethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-4-(methoxymethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both chloromethyl and methoxymethyl groups in this compound makes it a versatile intermediate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-(methoxymethyl)pyridine typically involves the chloromethylation of 4-(methoxymethyl)pyridine. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid or chloromethyl methyl ether under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反应分析
Types of Reactions: 2-(Chloromethyl)-4-(methoxymethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of pyridine alcohols or amines.
科学研究应用
2-(Chloromethyl)-4-(methoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-4-(methoxymethyl)pyridine depends on its chemical reactivity and the nature of its interactions with other molecules. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxymethyl group can undergo oxidation or reduction, leading to the formation of various functional groups. These transformations enable the compound to participate in diverse chemical pathways and exert its effects through the formation of new chemical entities.
相似化合物的比较
2-(Chloromethyl)pyridine: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
4-(Methoxymethyl)pyridine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
2-(Chloromethyl)-5-(methoxymethyl)pyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2-(Chloromethyl)-4-(methoxymethyl)pyridine is unique due to the presence of both chloromethyl and methoxymethyl groups, which provide a balance of reactivity and stability. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-(chloromethyl)-4-(methoxymethyl)pyridine |
InChI |
InChI=1S/C8H10ClNO/c1-11-6-7-2-3-10-8(4-7)5-9/h2-4H,5-6H2,1H3 |
InChI 键 |
LVKWAUNSWBYJTD-UHFFFAOYSA-N |
规范 SMILES |
COCC1=CC(=NC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-Methyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethan-1-amine](/img/structure/B11913192.png)
![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)


![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)

